molecular formula C16H16O B10756886 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol CAS No. 122917-30-0

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol

Katalognummer: B10756886
CAS-Nummer: 122917-30-0
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: PAHKYLUYTGBFNW-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol typically involves the reaction of 2,6-dimethylphenol with styrene under specific conditions. One common method is the oxidative coupling of 2,6-dimethylphenol with styrene using a copper-based catalyst. The reaction is carried out in the presence of oxygen at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and improve production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its ability to interact with cellular proteins and enzymes may contribute to its biological activities, such as anti-inflammatory and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

122917-30-0

Molekularformel

C16H16O

Molekulargewicht

224.30 g/mol

IUPAC-Name

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol

InChI

InChI=1S/C16H16O/c1-12-10-15(11-13(2)16(12)17)9-8-14-6-4-3-5-7-14/h3-11,17H,1-2H3/b9-8+

InChI-Schlüssel

PAHKYLUYTGBFNW-CMDGGOBGSA-N

Isomerische SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CC=C2

Kanonische SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.